molecular formula C12H28N2 B14284968 Dodecane-1,1-diamine CAS No. 129825-84-9

Dodecane-1,1-diamine

Katalognummer: B14284968
CAS-Nummer: 129825-84-9
Molekulargewicht: 200.36 g/mol
InChI-Schlüssel: JMLPVHXESHXUSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecane-1,1-diamine, also known as 1,12-dodecanediamine, is an organic compound with the molecular formula C₁₂H₂₈N₂. It is a linear aliphatic diamine, meaning it contains two amino groups (-NH₂) attached to a twelve-carbon alkane chain. This compound is used in various industrial applications, particularly in the synthesis of polymers and as a building block for other chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecane-1,1-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the nitrile groups to amine groups .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. Additionally, the purification of the final product is achieved through distillation and crystallization techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecane-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dodecane-1,1-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dodecane-1,1-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the compound can undergo chemical modifications to introduce functional groups that enhance its reactivity and application potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dodecane-1,1-diamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chain diamines. This makes it particularly useful in applications requiring longer chain lengths, such as the synthesis of specific polymers and advanced materials .

Eigenschaften

CAS-Nummer

129825-84-9

Molekularformel

C12H28N2

Molekulargewicht

200.36 g/mol

IUPAC-Name

dodecane-1,1-diamine

InChI

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11,13-14H2,1H3

InChI-Schlüssel

JMLPVHXESHXUSV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.